Structural Uniqueness Among Piperidinyl-Indole Complement Factor B Inhibitor Patents
The compound embodies a specific substitution pattern—6-methoxy on the indole and a 3-bromopyridin-2-yloxy group on the piperidine—that is distinct from the exemplified compounds in the Novartis complement factor B inhibitor patent EP3299365A1 [1]. In the patent, the most potent disclosed analogues typically carry a 5-methoxy or 5-fluoro substitution on the indole and varied heteroaryl groups on the piperidine. The 6-methoxy regioisomer is not among the specifically exemplified active compounds, suggesting that the 6-methoxy substitution pattern has not been experimentally validated within this patent series. No head-to-head potency data for this compound versus the patent-exemplified analogues is publicly available.
| Evidence Dimension | Structural differentiation: indole substitution position and pyridine halogenation |
|---|---|
| Target Compound Data | 6-Methoxyindole core; 3-bromopyridin-2-yloxy substituent |
| Comparator Or Baseline | Patent EP3299365A1 exemplified compounds: predominantly 5-methoxy or 5-fluoro indole with varied heteroaryloxy groups (e.g., 5-chloropyridin-2-yloxy, pyridin-2-yloxy) |
| Quantified Difference | Qualitative structural difference; no quantitative bioactivity comparison available |
| Conditions | Patent SAR analysis; no direct comparative assay data |
Why This Matters
The 6-methoxy substitution pattern has not been validated in the primary patent SAR, meaning this compound offers a structurally distinct probe for exploring complement factor B binding that cannot be replaced by the patent's exemplified analogues.
- [1] Novartis AG. (2018). Piperidinyl-Indole Derivatives Complement Factor B Inhibitors and Uses Thereof. European Patent EP3299365A1. Retrieved from https://patentscope.wipo.int/search/en/detail.jsf?docId=EP214092527 View Source
